Polasterol B sulfate
Description
Polasterol B sulfate is a sterol-derived compound characterized by the presence of a sulfate group (-SO₄) attached to a sterol backbone. Sterols, such as cholesterol, are essential lipid molecules integral to cell membrane structure and signaling. Sulfation of sterols often enhances their solubility and biological activity, making them valuable in pharmaceutical and industrial applications.
The compound’s sulfate group confers polarity, improving aqueous solubility compared to non-sulfated sterols. This modification is critical for bioavailability, particularly in drug formulations. Despite its promising attributes, comprehensive studies on this compound’s pharmacokinetics, toxicity, and environmental impact are scarce, underscoring the need for further research .
Properties
Molecular Formula |
C30H47Na3O12S3 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
trisodium;[(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |
InChI |
InChI=1S/C30H50O12S3.3Na/c1-17(2)20(18(3)4)9-8-19(5)22-10-11-23-21-14-26(40-43(31,32)33)25-15-27(41-44(34,35)36)28(42-45(37,38)39)16-30(25,7)24(21)12-13-29(22,23)6;;;/h8-9,18-28H,1,10-16H2,2-7H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3/b9-8-;;;/t19-,20?,21+,22-,23+,24+,25?,26+,27+,28+,29-,30-;;;/m1.../s1 |
InChI Key |
LAPNETGQPFUCNX-QGRSWNTISA-K |
Isomeric SMILES |
C[C@H](/C=C\C(C(C)C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C)C(C=CC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C(=C)C.[Na+].[Na+].[Na+] |
Synonyms |
polasterol B polasterol B sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences :
- Polasterol B sulfate : Presumed sterol backbone with a sulfate group.
- Amphotericin B cholesteryl sulfate: Combines a macrocyclic lactone (amphotericin B) with a cholesteryl sulfate moiety. The sulfate group is linked to cholesterol, enhancing solubility for intravenous administration .
Functional Comparison :
Key Insight : While both compounds leverage sulfation for enhanced delivery, Amphotericin B’s macrocyclic structure enables pore-forming antifungal mechanisms, whereas this compound’s simpler sterol structure may target membrane stability .
Cholesterol Sulfate
Structural Comparison :
- This compound : Likely shares a sterol core with cholesterol sulfate but differs in side-chain modifications.
- Cholesterol sulfate : A natural component of cell membranes, sulfated at the 3β-hydroxyl group.
Functional Differences :
| Property | This compound | Cholesterol Sulfate |
|---|---|---|
| Molecular Weight | Not available | 466.7 g/mol |
| Solubility | Higher due to sulfate | Lipid-soluble |
| Biological Role | Investigational therapeutic | Cell membrane stabilization |
| Applications | Drug development | Dermatological formulations |
Research Findings : Cholesterol sulfate’s role in skin barrier function is well-documented, whereas this compound’s applications remain exploratory, highlighting the impact of structural nuances on functionality .
Comparison with Functionally Similar Sulfated Compounds
Calcium Sulfate (CaSO₄)
Functional Overlap :
- This compound : Exploits sulfate for bioactivity.
- Calcium sulfate: Inorganic sulfate used industrially (e.g., desiccant, construction material) .
Key Insight : Unlike calcium sulfate, this compound’s organic structure enables specific biological interactions, though both rely on sulfate for stability .
Hydrogen Sulfate (HSO₄⁻)
Comparison :
- This compound: Organosulfate with covalent sulfur bonding.
- Hydrogen sulfate : Simple ion contributing to strong acids like sulfuric acid .
| Property | This compound | Hydrogen Sulfate |
|---|---|---|
| Reactivity | Stable in physiological pH | Highly acidic (pKa ~1.9) |
| Biological Role | Targeted bioactivity | Metabolic intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
